molecular formula C18H21NO4S B5551570 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B5551570
M. Wt: 347.4 g/mol
InChI Key: JCWZBFVLVUEGCP-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11912932 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored methodologies for creating benzamide derivatives, focusing on understanding their chemical properties and reactions. For instance, a study on the deuterium labeling of a benzyl-thiamin analog provided insights into the mechanistic aspects of its fragmentation, which could be relevant for similar compounds like 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)benzamide (Ikeda & Kluger, 2005). This research aids in understanding the structural and reactive properties essential for pharmaceutical applications.

Antiproliferative Activity

The antiproliferative effects of benzamide derivatives on cancer cells have been the subject of several studies, highlighting their potential as therapeutic agents. A study demonstrated that amine, amino acid, and dipeptide-coupled benzamides exhibited potent cytotoxic activity against breast and liver cancer cell lines, suggesting that modifications to the benzamide backbone could enhance anticancer efficacy (Youssef et al., 2020).

Crystal Structure Analysis

The analysis of crystal structures of benzamide derivatives can reveal valuable information about their molecular interactions and physical properties. For example, the synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide demonstrated its potential in developing multifunctional optical and piezoelectric materials (Goel et al., 2017). These findings could extend to related compounds, providing insights into their utility in material science applications.

Biological and Pharmacological Applications

Benzamide derivatives have also been investigated for their biological activities , including antioxidant and antibacterial properties. A study evaluating new benzothiazole derivatives indicated their potential in mitigating toxicity through antioxidant activity, which could be applicable to the broader family of benzamide compounds (Cabrera-Pérez et al., 2016). This research underscores the versatility of benzamide derivatives in therapeutic contexts.

Material Science and Nanotechnology

In material science, the development of novel complexes and nanostructures from benzamide derivatives has been explored. For instance, the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT polymerization demonstrated the utility of benzamide derivatives in creating polymers with specific properties, which could have applications in biotechnology and nanotechnology (Mori et al., 2005).

Properties

IUPAC Name

2-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)11-19-18(20)13-7-5-6-8-16(13)24-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZBFVLVUEGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.